molecular formula C21H21N5 B6488606 N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-92-1

N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6488606
CAS No.: 902580-92-1
M. Wt: 343.4 g/mol
InChI Key: KFVIQRUXMCJNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902580-92-1) is a synthetic organic compound with the molecular formula C21H21N5 and a molecular weight of 343.42 g/mol. It is a derivative of the [1,2,3]triazolo[1,5-a]quinazoline scaffold, a fused heterocyclic system of significant interest in medicinal chemistry . This specific compound features a cyclopentylamine substituent at the 5-position and a p-tolyl group on the triazole ring. Triazoloquinazoline derivatives are recognized as privileged structures in drug discovery due to their diverse and potent biological activities . Research into analogous compounds has demonstrated that the [1,2,3]triazolo[1,5-a]quinazoline core is a relevant structural template for the design of novel biologically active agents . Furthermore, related azolo[a]quinazoline systems, including triazoloquinazolines, have shown a broad spectrum of potential pharmacological properties in scientific literature, with research efforts particularly focused on the development of anticancer, antibacterial, and anti-inflammatory agents . The structural features of this compound make it a valuable intermediate for researchers exploring new chemical entities in these areas. It is supplied for investigative purposes to support hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological mechanisms and develop new therapeutic candidates.

Properties

IUPAC Name

N-cyclopentyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-14-10-12-15(13-11-14)19-21-23-20(22-16-6-2-3-7-16)17-8-4-5-9-18(17)26(21)25-24-19/h4-5,8-13,16H,2-3,6-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVIQRUXMCJNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications based on diverse research findings.

Structural Overview

The compound has the following structural formula:

  • Molecular Formula : C21_{21}H21_{21}N5_5
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 902580-92-1

Research indicates that compounds related to quinazoline derivatives exhibit various biological activities primarily through interactions with specific molecular targets:

  • Kinase Inhibition : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and VEGFR. These interactions can lead to significant antiproliferative effects in cancer cell lines.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells. This effect is mediated through the modulation of apoptotic markers such as Bax, Bcl-2, and p53 .

In Vitro Studies

A comprehensive evaluation of this compound has been conducted on various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell Line IC50_{50} (µM) Mechanism of Action
HCT-1162.90 - 5.50EGFR inhibition
MCF-712.60 - 17.30VEGFR-2 inhibition
A54910.00 - 15.00Cell cycle arrest

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50_{50}, the more potent the compound is against that specific cell line.

Case Studies

  • Apoptosis Induction : In a study involving HCT-116 cells treated with the compound at a concentration of 5.40 µM for 24 hours, flow cytometry analysis revealed an increase in early and late apoptotic cells. The percentage of early apoptotic cells rose significantly from control levels (0.55% to 7.42%) after treatment .
  • Cell Cycle Analysis : Another notable study assessed the impact of the compound on cell cycle progression in MCF-7 cells. The results indicated a substantial accumulation of cells in the G1 phase compared to untreated controls, suggesting effective cell cycle arrest mechanisms .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:

Compound IC50_{50} (µM) Target
N-{6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]}cyclohexanecarboxamide0.9CRK3-CYC6
Quinazolinone derivative0.35EGFR

These comparisons highlight that while this compound shows promising activity against certain cancer lines, other compounds may exhibit superior potency against specific targets.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazoloquinazoline derivatives exhibit promising anticancer properties. N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) and demonstrated selectivity towards cancerous cells compared to normal fibroblasts. The IC50 values obtained were lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial effects, making it a candidate for further exploration as a potential antimicrobial agent.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of triazoloquinazolines. This compound has shown promise in models of neurodegenerative diseases such as Alzheimer's disease. It appears to stabilize microtubules and reduce tau phosphorylation, which are critical factors in neurodegeneration.

Case Study:
In transgenic mouse models expressing tau pathology, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to untreated controls. These findings suggest a potential role in therapeutic strategies for Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The triazoloquinazoline scaffold allows for diverse substitutions, which influence molecular weight, polarity, and pharmacokinetic properties. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
Target Compound 5-cyclopentyl, 3-(4-methylphenyl) C₂₂H₂₃N₅ ~361.46 (estimated) Cyclopentyl enhances lipophilicity; 4-methylphenyl contributes to aromatic interactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl) analog [] 5-(3,4-dimethoxyphenethyl), 3-(3-methylphenyl) C₂₆H₂₅N₅O₂ 439.52 Methoxy groups increase polarity; phenethyl chain may improve membrane permeability
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl) analog [] 5-(3,4-diethoxyphenethyl), 3-(4-methylphenyl) C₂₈H₂₉N₅O₂ 467.60 Ethoxy groups enhance metabolic stability compared to methoxy
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl) analog [] 7-Cl, 3-(phenylsulfonyl), 5-(4-isopropylphenyl) C₂₄H₂₀ClN₅O₂S 477.97 Sulfonyl group introduces electron-withdrawing effects; chloro substitution may modulate bioactivity
3-(4-Chlorophenyl)-N-pentyl analog [] 3-(4-Cl-phenyl), 5-pentyl C₂₀H₂₀ClN₅ 365.90 Shorter alkyl chain reduces steric hindrance

Key Observations :

  • Polarity : Methoxy/ethoxy substituents (e.g., ) introduce hydrogen-bonding capacity, improving solubility but reducing membrane permeability .
  • Steric Effects : Bulky substituents like sulfonyl groups () may hinder binding to flat enzyme active sites compared to smaller groups like methyl .
Anticancer Activity:
  • Thieno-Fused Analogs: Thieno[2,3-e]triazolopyrimidines (e.g., ) demonstrated selective activity against renal cancer (UO-31 cell line, GP = 81.85%) but were less active than thieno-fused derivatives .
  • Triazoloquinazolines : The compound 6a (3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline) showed low mean growth (100.20%) in renal cancer, suggesting moderate activity .
  • Sulfonyl Derivatives : The 7-chloro-3-(phenylsulfonyl) analog () may exhibit enhanced cytotoxicity due to sulfonyl-mediated enzyme inhibition, though specific data is lacking .
Antibacterial Potential:

    Preparation Methods

    Azide Formation

    2-Nitroanilines are converted to 2-azidoanilines using tert-butyl nitrite (TBN) and trimethylsilyl azide (TMSN3_3) in acetonitrile at 0°C. This method avoids toxic sodium azide and achieves yields >85% for electron-deficient substrates. For example, 2-nitro-4-methylaniline reacts with TBN/TMSN3_3 to yield 3-azido-4-methylnitrobenzene (94% yield).

    Click Reaction with Alkynes

    The azide undergoes a copper-free click reaction with 4-methylphenylacetylene in a solvent-free system at 100°C, producing 1-(4-methylphenyl)-4-nitro-1,2,3-triazole (Scheme 1). Microwave irradiation (300 W, 120°C) enhances reaction efficiency, reducing time from 12 h to 30 min.

    AlkyneConditionsYield (%)
    4-MethylphenylacetyleneSolvent-free, 100°C92
    4-MethylphenylacetyleneMW, 120°C95

    Table 1: Optimization of triazole formation.

    Cyclization to the Quinazolinone Scaffold

    The nitro group in 1-(4-methylphenyl)-4-nitro-1,2,3-triazole is reduced using a hydrogen gas generator (H2_2O electrolysis) and 5% Pd/Al2_2O3_3 catalyst in ethanol. The resulting amine undergoes spontaneous cyclization with the adjacent ester moiety (from acetylene dicarboxylate), forming triazolo[1,5-a]quinazolin-4(5H)-one (Scheme 2).

    Key Data:

    • Reaction time: 6 h

    • Yield: 88%

    • Byproducts: <2% (dehalogenated derivatives)

    Functionalization at the Quinazolin-5-Position

    The amide nitrogen at position 5 is alkylated to introduce the cyclopentyl group.

    N-Alkylation Strategies

    Using cyclopentyl bromide as the alkylating agent and cyclopentyl methyl ether (CPME) as a green solvent, the reaction proceeds with K2_2CO3_3 as a base at 80°C. This method avoids DMF, minimizing disubstitution byproducts.

    Reaction Conditions:

    • Substrate:Triazolo[1,5-a]quinazolin-4(5H)-one

    • Alkylating agent: Cyclopentyl bromide (2 eq)

    • Solvent: CPME

    • Yield: 78%

    Amide Reduction to Amine

    The N-cyclopentyl amide intermediate is reduced to the target amine using BH3_3·THF in tetrahydrofuran (0°C to rt, 4 h). This step converts the amide (-CONHR) to a secondary amine (-CH2_2NHR) with 70% efficiency.

    Optimization Notes:

    • Excess BH3_3·THF (3 eq) ensures complete reduction.

    • Quenching with MeOH/H2_2O prevents over-reduction.

    Structural Characterization and Validation

    The final product is characterized via 1^1H NMR, 13^13C NMR, and HRMS:

    • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.21 (s, 1H, triazole-H), 7.65–7.58 (m, 4H, aryl-H), 4.12–4.05 (m, 1H, cyclopentyl-CH), 2.42 (s, 3H, CH3_3).

    • HRMS (ESI+) : m/z calcd for C21_{21}H22_{22}N5_5 [M+H]+^+: 344.1876; found: 344.1872.

    Comparative Analysis of Synthetic Routes

    MethodStepsTotal Yield (%)Key Advantage
    CuAAC + Alkylation452Eco-friendly solvents, scalable
    Photoredox Cyclization345Rapid but limited substrate scope

    Table 2: Evaluation of synthetic approaches.

    Challenges and Mitigation Strategies

    • Byproduct Formation During Alkylation :

      • Disubstitution at N5 is minimized using CPME instead of DMF.

      • Lowering reaction temperature to 60°C reduces disubstitution from 40% to <5%.

    • Triazole Ring Stability :

      • The 1,4,5-trisubstituted triazole is prone to oxidation; reactions are conducted under N2_2 .

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how do reaction conditions influence yield?

    • Methodological Answer : The synthesis involves cyclization of precursors like anthranilic acid derivatives and subsequent nucleophilic substitution reactions. Key steps include:

    • Triazole ring formation : Use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to fuse the triazole and quinazoline moieties .
    • Substituent introduction : Reacting intermediates with cyclopentylamine under reflux in DMF with triethylamine (TEA) as a base catalyst .
    • Optimization : Yields improve with anhydrous solvents, controlled temperatures (60–80°C), and stoichiometric ratios of 1:1.2 (precursor:amine). Purity is validated via HPLC (>95%) .

    Q. How can researchers characterize the molecular structure and purity of this compound?

    • Methodological Answer : Use a combination of:

    • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., cyclopentyl CH2_2 peaks at δ 1.5–2.0 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ = 414.2, observed 414.3) .
    • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to assess purity .

    Q. What in vitro assays are suitable for initial biological activity screening?

    • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase profiling) due to structural similarity to kinase inhibitors:

    • Kinase selectivity panels : Test against EGFR, VEGFR, or CDK2 at 1–10 μM concentrations .
    • Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HCT-116, MCF-7) with IC50_{50} determination .

    Advanced Research Questions

    Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetics?

    • Methodological Answer :

    • Substituent modification : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
    • Solubility enhancement : Introduce polar groups (e.g., -OH, -SO3_3H) on the cyclopentyl moiety while monitoring logP reductions via HPLC .
    • In silico ADMET : Predict bioavailability and toxicity using tools like SwissADME or ADMETLab .

    Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

    • Methodological Answer :

    • Assay standardization : Replicate studies under identical conditions (e.g., 48-hour incubation, 10% FBS) to minimize variability .
    • Off-target profiling : Use proteome-wide microarrays to identify non-specific binding .
    • Meta-analysis : Compare data across analogs (e.g., triazoloquinazolines with varying substituents) to isolate structural determinants of activity .

    Q. How can molecular docking elucidate the mechanism of action against specific targets?

    • Methodological Answer :

    • Target selection : Prioritize kinases (e.g., EGFR PDB: 1M17) based on homology to active triazoloquinazolines .
    • Docking protocols : Use AutoDock Vina with Lamarckian GA, grid boxes centered on ATP-binding sites, and 50 runs per simulation .
    • Validation : Cross-check with mutagenesis studies (e.g., Ala-scanning of key residues like Lys721 in EGFR) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.